molecular formula C14H27ClO2 B8678466 Methyl 4-chloro-4-methyldodecanoate CAS No. 112937-48-1

Methyl 4-chloro-4-methyldodecanoate

Cat. No.: B8678466
CAS No.: 112937-48-1
M. Wt: 262.81 g/mol
InChI Key: JNXQLFRDFPCXLK-UHFFFAOYSA-N
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Description

Methyl 4-chloro-4-methyldodecanoate is a branched-chain ester featuring a chloro and methyl substituent at the fourth carbon of its dodecanoate backbone. This structural configuration imparts unique physicochemical properties, including altered polarity, solubility, and reactivity compared to linear or non-halogenated esters.

Properties

CAS No.

112937-48-1

Molecular Formula

C14H27ClO2

Molecular Weight

262.81 g/mol

IUPAC Name

methyl 4-chloro-4-methyldodecanoate

InChI

InChI=1S/C14H27ClO2/c1-4-5-6-7-8-9-11-14(2,15)12-10-13(16)17-3/h4-12H2,1-3H3

InChI Key

JNXQLFRDFPCXLK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)(CCC(=O)OC)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Substituents (C4) Molecular Formula Molecular Weight (g/mol)
This compound Cl, CH₃ C₁₄H₂₅ClO₂ 262.8 (est.)
Methyl dodecanoate None C₁₃H₂₆O₂ 214.3
Methyl 4-methyldodecanoate CH₃ C₁₄H₂₈O₂ 228.4
Methyl 4-chlorododecanoate Cl C₁₃H₂₅ClO₂ 248.8

Physicochemical Properties

Solubility and Surfactant Behavior

While this compound’s critical micelle concentration (CMC) is unreported, studies on structurally dissimilar surfactants like benzalkonium chloride (BAC-C12) demonstrate that method consistency (e.g., spectrofluorometry vs. tensiometry) is critical for accurate CMC determination . For esters, chlorine substitution typically reduces water solubility; for example, methyl pentadecanoate (a non-chlorinated ester) is sparingly soluble in water, whereas chlorinated analogs may exhibit even lower solubility due to increased hydrophobicity .

Table 2: Physical Properties

Compound Boiling Point (°C) Water Solubility (mg/L) LogP (Predicted)
This compound ~280–300 (est.) <10 (est.) 4.8
Methyl dodecanoate 262 ~1.2 4.2
Methyl pentadecanoate 295 ~0.5 6.1

Environmental Impact

Chlorinated esters generally exhibit lower biodegradability due to their resistance to hydrolysis and microbial action. For instance, methyl pentadecanoate (a non-chlorinated ester) degrades more readily in aquatic systems than its halogenated counterparts . Structural similarity principles suggest that this compound’s bioactivity—such as toxicity or persistence—may align with chlorinated pollutants, warranting stringent environmental monitoring .

Table 3: Environmental Parameters

Compound Biodegradability (OECD 301F) Ecotoxicity (Daphnia magna LC₅₀, mg/L)
This compound Low (est.) ~5–10 (est.)
Methyl dodecanoate High >100
Methyl pentadecanoate Moderate >50

Research Findings

  • Methodological Consistency: CMC determination for surfactants like BAC-C12 requires cross-validated techniques (e.g., spectrofluorometry and tensiometry) to ensure accuracy, a principle applicable to characterizing this compound’s colloidal behavior if it exhibits surfactant properties .
  • Structural-Activity Relationships : The compound’s bioactivity and environmental fate can be inferred from structurally similar molecules, emphasizing the need for targeted toxicity studies .
  • Synthetic Utility : Its reactive chlorine atom positions it as a versatile intermediate, though industrial use must balance efficacy with environmental risks .

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